![molecular formula C19H14BrNO3 B3306046 6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926196-71-6](/img/structure/B3306046.png)
6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H14BrNO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 384.22 g/mol . The compound contains 19 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties
Quinoline derivatives, including compounds similar to 6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid, are widely recognized for their anticorrosive properties. These compounds exhibit high electron density and form stable chelating complexes with surface metallic atoms, providing effective corrosion inhibition. This makes them valuable in the development of anticorrosive materials, particularly in environments where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline derivatives are integral in the synthesis of advanced optoelectronic materials due to their luminescent properties. These compounds are employed in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The structural modification of quinoline derivatives allows for the creation of materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their inclusion in π-extended conjugated systems enhances electroluminescent properties, demonstrating their significance in the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Wirkmechanismus
Mode of Action
It is known that the compound is involved in the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but unknown transformation . This process is part of a broader set of reactions involving organoboron compounds, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .
Result of Action
The compound’s involvement in the protodeboronation of pinacol boronic esters suggests it may play a role in the synthesis of other organic compounds .
Action Environment
The action of “6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid” may be influenced by various environmental factors. The compound itself is usually bench stable , suggesting it may be more resistant to environmental conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the 2-(3-methoxyphenyl)ethenyl group and the carboxylic acid group. The bromine atom is introduced in the final step.", "Starting Materials": [ "2-Aminoacetophenone", "Ethyl acetoacetate", "Benzaldehyde", "3-Methoxybenzaldehyde", "Malonic acid", "Bromine" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinoline", "React 2-aminoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 2-phenylquinoline.", "Step 2: Synthesis of 2-(3-methoxyphenyl)ethenylquinoline", "React 2-phenylquinoline with benzaldehyde and 3-methoxybenzaldehyde in the presence of acetic acid and piperidine to form 2-(3-methoxyphenyl)ethenylquinoline.", "Step 3: Synthesis of 6-Bromo-2-(3-methoxyphenyl)ethenylquinoline-4-carboxylic acid", "React 2-(3-methoxyphenyl)ethenylquinoline with malonic acid in the presence of sodium ethoxide to form 6-(2-(3-methoxyphenyl)ethenyl)quinoline-4-carboxylic acid.", "Step 4: Introduction of Bromine", "React 6-(2-(3-methoxyphenyl)ethenyl)quinoline-4-carboxylic acid with bromine in the presence of acetic acid to form 6-Bromo-2-(3-methoxyphenyl)ethenylquinoline-4-carboxylic acid." ] } | |
CAS-Nummer |
926196-71-6 |
Molekularformel |
C19H14BrNO3 |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
6-bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO3/c1-24-15-4-2-3-12(9-15)5-7-14-11-17(19(22)23)16-10-13(20)6-8-18(16)21-14/h2-11H,1H3,(H,22,23) |
InChI-Schlüssel |
AULMKKDSDFPSRM-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


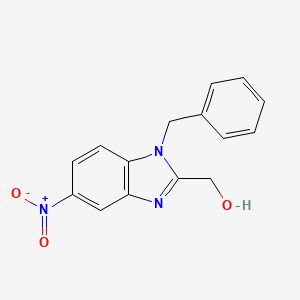
![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
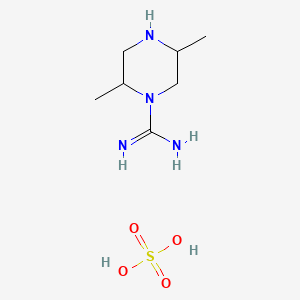
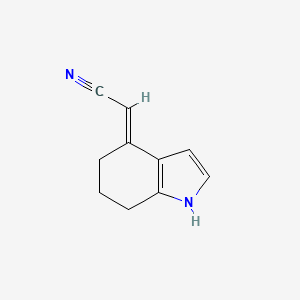
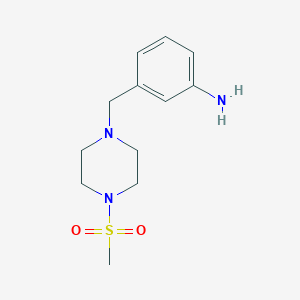
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
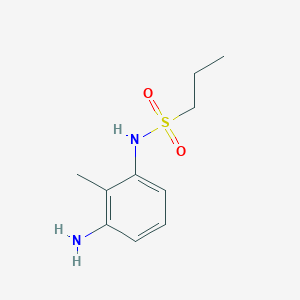
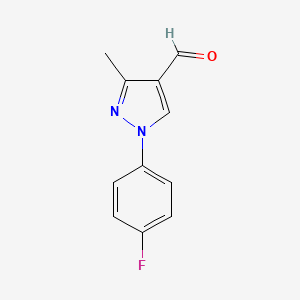
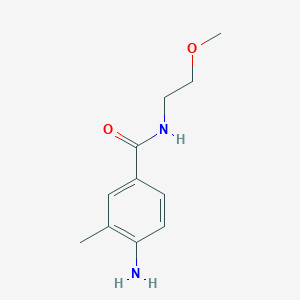
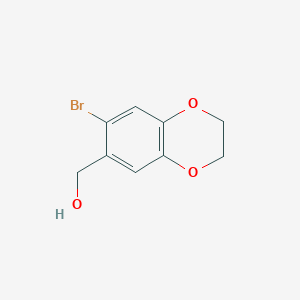
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
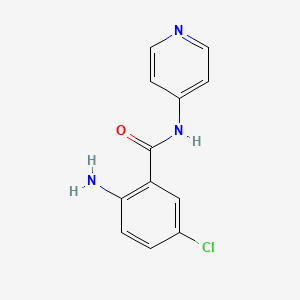
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)
